![molecular formula C16H18F6N2O4 B2992451 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid CAS No. 1208074-95-6](/img/structure/B2992451.png)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid
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Description
Typically, a chemical compound’s description includes its IUPAC name, molecular formula, and CAS number. It may also include its appearance, odor, and common uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes understanding the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It also involves understanding the compound’s chemical stability and reactivity .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2C2HF3O2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;2*3-2(4,5)1(6)7/h1-5,11-13H,6-9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXMQXNMGQRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid |
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